
3-Methylpent-2-en-1-yl trifluoromethyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Methylpent-2-en-1-yl trifluoromethyl carbonate is an organic compound characterized by the presence of a trifluoromethyl carbonate group attached to a 3-methylpent-2-en-1-yl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methylpent-2-en-1-yl trifluoromethyl carbonate typically involves the reaction of 3-Methylpent-2-en-1-ol with trifluoromethyl chloroformate. The reaction is carried out under anhydrous conditions, often in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
3-Methylpent-2-en-1-ol+Trifluoromethyl chloroformate→3-Methylpent-2-en-1-yl trifluoromethyl carbonate+HCl
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-Methylpent-2-en-1-yl trifluoromethyl carbonate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the carbonate group into alcohols.
Substitution: Nucleophilic substitution reactions can replace the trifluoromethyl carbonate group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted carbonates or carbamates.
Applications De Recherche Scientifique
3-Methylpent-2-en-1-yl trifluoromethyl carbonate has several applications in scientific research:
Biology: Investigated for its potential as a biochemical probe due to its unique chemical properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel pharmaceuticals with enhanced stability and bioavailability.
Industry: Utilized in the production of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
The mechanism of action of 3-Methylpent-2-en-1-yl trifluoromethyl carbonate involves its ability to undergo nucleophilic substitution reactions. The trifluoromethyl carbonate group is highly electrophilic, making it susceptible to attack by nucleophiles. This reactivity is leveraged in various synthetic applications to introduce the trifluoromethyl carbonate moiety into target molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methylpent-2-en-1-yl carbonate: Lacks the trifluoromethyl group, resulting in different chemical properties.
3-Methylpent-2-en-1-yl methyl carbonate: Contains a methyl group instead of a trifluoromethyl group, leading to variations in reactivity and stability.
3-Methylpent-2-en-1-yl ethyl carbonate: Similar structure but with an ethyl group, affecting its physical and chemical properties.
Uniqueness
The presence of the trifluoromethyl group in 3-Methylpent-2-en-1-yl trifluoromethyl carbonate imparts unique properties, such as increased electrophilicity and stability. This makes it particularly valuable in synthetic chemistry and materials science, where these attributes can be exploited to achieve specific functional outcomes.
Propriétés
Numéro CAS |
821006-42-2 |
|---|---|
Formule moléculaire |
C8H11F3O3 |
Poids moléculaire |
212.17 g/mol |
Nom IUPAC |
3-methylpent-2-enyl trifluoromethyl carbonate |
InChI |
InChI=1S/C8H11F3O3/c1-3-6(2)4-5-13-7(12)14-8(9,10)11/h4H,3,5H2,1-2H3 |
Clé InChI |
NWUAFBFOAHJXPL-UHFFFAOYSA-N |
SMILES canonique |
CCC(=CCOC(=O)OC(F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



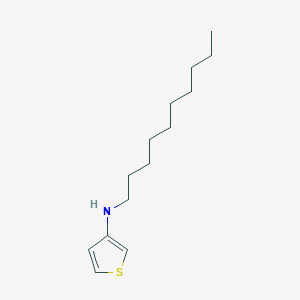
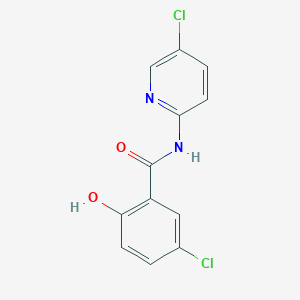
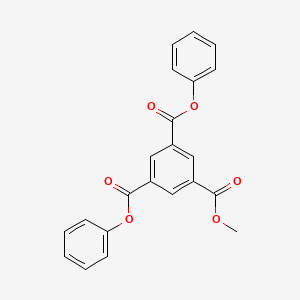
![1-(Aminomethyl)-5,6-dimethylspiro[2.4]heptane-1-carboxylic acid](/img/structure/B14233074.png)
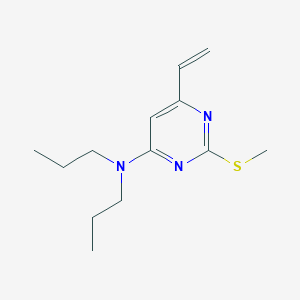
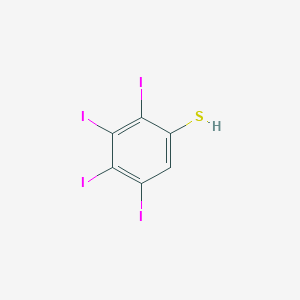
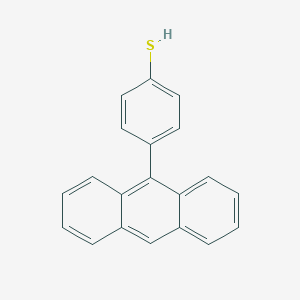
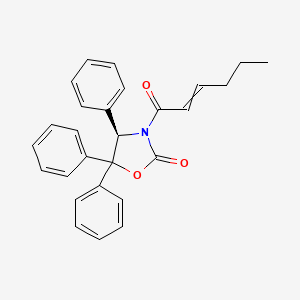
![Acetic acid, (2-propenyloxy)[(trimethylsilyl)oxy]-, ethyl ester](/img/structure/B14233094.png)

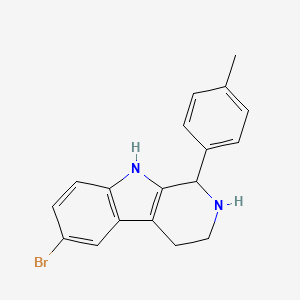
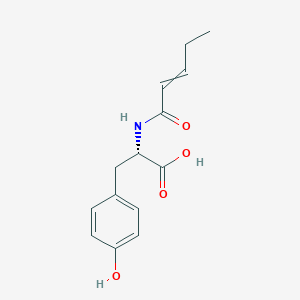
![6-[5-(4,5-Dihydro-1,3-oxazol-2-yl)-6-(dimethylamino)pyrimidin-2(1H)-ylidene]cyclohexa-2,4-dien-1-one](/img/structure/B14233138.png)
